5-Bromo-2-[(difluoromethyl)sulfanyl]aniline

Medicinal Chemistry Lipophilicity Drug Design

This halogenated aniline offers a unique ortho-SCF₂H/meta-Br substitution pattern for precise lipophilicity tuning. The difluoromethylthio group (πR = 0.68) provides intermediate lipophilicity and hydrogen-bonding capacity unattainable with -SCF₃ or -SCH₃ analogs. The bromine atom enables versatile cross-coupling (Suzuki, Buchwald-Hartwig) for fragment elaboration. Choose this compound to explore unique SAR around the difluoromethylthio motif in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C7H6BrF2NS
Molecular Weight 254.10 g/mol
Cat. No. B13311609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(difluoromethyl)sulfanyl]aniline
Molecular FormulaC7H6BrF2NS
Molecular Weight254.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)SC(F)F
InChIInChI=1S/C7H6BrF2NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
InChIKeyPLTIAWHLIINZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(difluoromethyl)sulfanyl]aniline: A Dual-Functionalized Aniline Building Block for Advanced Synthesis


5-Bromo-2-[(difluoromethyl)sulfanyl]aniline (CAS 1095621-96-7) is a specialized halogenated aniline derivative characterized by the presence of both a bromine atom and a difluoromethylthio (-SCF₂H) group on an aromatic amine core . Its molecular formula is C₇H₆BrF₂NS, with a molecular weight of 254.09 g/mol . This compound serves as a versatile synthetic intermediate, where the bromine atom offers a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the difluoromethylthio group introduces unique electronic and lipophilic properties that can modulate the physicochemical and pharmacokinetic profiles of downstream target molecules .

Why a Generic Aniline or Thioether Substitute Cannot Replace 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline


The specific combination and relative positioning of the -SCF₂H and -Br groups on the aniline core in this compound are critical for its performance as a building block. Simply substituting with a more common aniline or a different thioether does not provide the same balanced reactivity profile. The ortho-thioether and meta-bromo substitution pattern dictates the compound's unique electronic and steric environment, influencing both its own reactivity and the properties of any derived molecules . Crucially, the -SCF₂H group possesses a distinct intermediate lipophilicity and hydrogen-bonding capacity that is not replicated by its closest analogs, the -SCF₃ (more lipophilic) or -SCH₃ (less lipophilic) groups [1]. Using a generic substitute will result in a loss of these specifically tuned properties, making it unsuitable for research aiming to explore the precise structure-activity relationship (SAR) around the difluoromethylthio motif.

Product-Specific Quantitative Differentiation of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline


Fine-Tuned Lipophilicity: Intermediate LogP Compared to -SCF₃ and -SCH₃ Analogs

The -SCF₂H group in 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline provides an intermediate lipophilic character, which is a critical differentiator from its fluorinated and non-fluorinated analogs. The Hansch lipophilicity parameter (πR) for the -SCF₂H group is 0.68. This is significantly lower than the -SCF₃ group (πR = 1.44) found in compounds like 5-bromo-2-(trifluoromethylthio)aniline, and moderately higher than a standard methyl group (πR = 0.56) as in 5-bromo-2-(methylthio)aniline [1]. This allows for fine-tuning of a drug candidate's lipophilicity within a narrower window than would be possible with the extremes of -SCF₃ or -CH₃.

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Unique Hydrogen-Bonding Capacity Compared to Non-Fluorinated Thioethers

Unlike the -SCF₃ or -SCH₃ groups, the -SCF₂H moiety in 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline possesses a weakly acidic proton (pKa ≈ 35.2) [1]. This feature enables it to act as a weak hydrogen-bond donor (hydrogen bond acidity parameter A = 0.098) [1]. This is a key point of differentiation, as the analogous -SCF₃ group is not a hydrogen-bond donor, and the -SCH₃ group has a much weaker capacity to do so. This property is often leveraged in drug design to create a lipophilic bioisostere for groups like hydroxyl (OH) or amine (NH) .

Medicinal Chemistry Molecular Recognition Bioisostere Hydrogen Bonding

Strategic Synthetic Versatility: Orthogonal Reactivity of Bromo and Amino Groups

5-Bromo-2-[(difluoromethyl)sulfanyl]aniline features two orthogonal reactive centers: a primary aromatic amine and an aryl bromide . The bromine atom is positioned for participation in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of complex molecular architectures at this site . The aniline nitrogen can be independently functionalized through acylation, reductive amination, or diazotization. This dual reactivity is similar to other bromoanilines; however, it is the specific combination with the -SCF₂H group that defines this compound's unique value proposition over simple bromoanilines lacking the thioether moiety.

Organic Synthesis Cross-Coupling Medicinal Chemistry Building Block

Best Research and Industrial Application Scenarios for 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline


Precision Lead Optimization in Medicinal Chemistry

This compound is ideal for medicinal chemistry programs where precise tuning of lipophilicity is required. As a building block, it can be used to synthesize analogs of lead compounds where a -SCF₃ group (found in 5-bromo-2-(trifluoromethylthio)aniline) has been determined to be too lipophilic or metabolically problematic. The intermediate Hansch parameter (πR = 0.68) of the -SCF₂H group offers a direct route to lowering LogP and potentially improving oral bioavailability or reducing off-target binding associated with high lipophilicity [1].

Fragment-Based Drug Discovery (FBDD) for Novel Binding Interactions

In FBDD, this compound can serve as a privileged fragment due to its ability to act as a weak hydrogen-bond donor via the -SCF₂H proton, a feature absent in -SCF₃ or -SCH₃ fragments [1]. This allows it to probe binding pockets for unique, lipophilic hydrogen-bonding interactions. The bromine atom also provides a convenient synthetic handle for fragment elaboration via cross-coupling .

Development of Fluorinated Agrochemical Intermediates

The unique combination of an aryl bromide and a metabolically stable, lipophilic -SCF₂H group makes this compound a valuable intermediate for synthesizing novel agrochemical candidates [1]. The -SCF₂H group is known to enhance metabolic stability, which is a desirable trait for crop protection agents . It allows for the construction of complex, fluorinated molecules with tailored physicochemical properties for optimized field performance.

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